![molecular formula C11H9ClN2O B180532 6-Chloro-4-cyclopropylquinazolin-2(1H)-one CAS No. 150878-36-7](/img/structure/B180532.png)
6-Chloro-4-cyclopropylquinazolin-2(1H)-one
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Overview
Description
6-Chloro-4-cyclopropylquinazolin-2(1H)-one is a chemical compound with the molecular formula C11H9ClN2O . It has a molecular weight of 220.66 . The IUPAC name for this compound is 6-chloro-4-cyclopropyl-2(1H)-quinazolinone . The InChI code for this compound is 1S/C11H9ClN2O/c12-7-3-4-9-8(5-7)10(6-1-2-6)14-11(15)13-9/h3-5H,1-2H2,(H2,13,14,15) .
Molecular Structure Analysis
The molecular structure of 6-Chloro-4-cyclopropylquinazolin-2(1H)-one consists of a quinazolinone core, which is a bicyclic system containing two nitrogen atoms, a cyclopropyl group attached to the 4-position, and a chlorine atom attached to the 6-position .Physical And Chemical Properties Analysis
6-Chloro-4-cyclopropylquinazolin-2(1H)-one is a solid compound . It should be stored at 2-8°C .Scientific Research Applications
Chemical Synthesis and Drug Development
6-Chloro-4-cyclopropylquinazolin-2(1H)-one serves as a core structure for developing various pharmacologically important compounds. Its synthesis and applications have been explored in the context of creating secondary metabolites with considerable pharmacological significance. Due to natural sources producing limited quantities, synthetic procedures for derivatives of this compound have been developed. These include Suzuki coupling reactions for biaryl synthesis followed by lactonization, reactions of 3-formylcoumarin with 1,3-bis(silylenol ethers), radical-mediated cyclization of aryl benzoates, and metal or base-catalyzed cyclization of phenyl 2-halobenzoates and 2-halobenzyloxyphenols. Efficient procedures involve reactions of Michael acceptor with 1,3- and 1,5-dicarbonyl compounds, highlighting its versatility in drug synthesis (Mazimba, 2016).
Role in Antimalarial and Autoimmune Disorders Treatment
Chloroquine and its derivatives, including hydroxychloroquine, have been repurposed for various infectious and noninfectious diseases beyond their initial use as antimalarial agents. These compounds have been explored for their immunosuppressive properties, which may contribute to their effectiveness in managing autoimmune disorders such as systemic lupus erythematosus and rheumatoid arthritis. The immunosuppressive activity is thought to reduce T-cell and B-cell hyperactivity as well as pro-inflammatory cytokine gene expression, underscoring the therapeutic potential of chloroquine-containing compounds in modifying the clinical course of autoimmune disorders (Taherian et al., 2013).
Antioxidant Activity and Organic Pollutant Degradation
The compound's derivatives have been investigated for their antioxidant properties, contributing to the understanding of various antioxidant activity assays. Studies have emphasized the importance of these assays in analyzing the antioxidant capacity of complex samples, which is critical for applications ranging from food engineering to pharmaceuticals. Additionally, enzyme-redox mediator systems involving similar compounds have shown promise in degrading organic pollutants, offering an enzymatic approach to remediate wastewater from industries. This highlights the compound's potential in environmental science, particularly in enhancing the degradation efficiency of recalcitrant compounds (Munteanu & Apetrei, 2021; Husain & Husain, 2007).
Safety and Hazards
The safety information for 6-Chloro-4-cyclopropylquinazolin-2(1H)-one indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
properties
IUPAC Name |
6-chloro-4-cyclopropyl-3H-quinazolin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c12-7-3-4-9-8(5-7)10(6-1-2-6)14-11(15)13-9/h3-6H,1-2H2,(H,13,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKYOBEYCYMHIKA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C3C=C(C=CC3=NC(=O)N2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20438583 |
Source
|
Record name | 6-Chloro-4-cyclopropylquinazolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20438583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-4-cyclopropylquinazolin-2(1H)-one | |
CAS RN |
150878-36-7 |
Source
|
Record name | 6-Chloro-4-cyclopropylquinazolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20438583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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